3-[[[4-Methoxy-3-(5-methyltetrazol-1-yl)phenyl]carbamoylamino]methyl]benzamide
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Overview
Description
3-[[[4-Methoxy-3-(5-methyltetrazol-1-yl)phenyl]carbamoylamino]methyl]benzamide is a complex organic compound featuring a benzamide core structure
Preparation Methods
The synthesis of 3-[[[4-Methoxy-3-(5-methyltetrazol-1-yl)phenyl]carbamoylamino]methyl]benzamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the tetrazole ring, followed by its attachment to a methoxy-substituted phenyl group. The final steps involve the formation of the benzamide structure through amide bond formation reactions. Industrial production methods may employ optimized reaction conditions, such as specific catalysts and solvents, to enhance yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-[[[4-Methoxy-3-(5-methyltetrazol-1-yl)phenyl]carbamoylamino]methyl]benzamide has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[[[4-Methoxy-3-(5-methyltetrazol-1-yl)phenyl]carbamoylamino]methyl]benzamide involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to the observed effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar compounds include other benzamide derivatives and tetrazole-containing molecules. Compared to these compounds, 3-[[[4-Methoxy-3-(5-methyltetrazol-1-yl)phenyl]carbamoylamino]methyl]benzamide is unique due to its specific substitution pattern and the presence of both methoxy and tetrazole groups. This unique structure may confer distinct biological activities and chemical reactivity.
Properties
IUPAC Name |
3-[[[4-methoxy-3-(5-methyltetrazol-1-yl)phenyl]carbamoylamino]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N7O3/c1-11-22-23-24-25(11)15-9-14(6-7-16(15)28-2)21-18(27)20-10-12-4-3-5-13(8-12)17(19)26/h3-9H,10H2,1-2H3,(H2,19,26)(H2,20,21,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLKOKULBSIZXDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=NN1C2=C(C=CC(=C2)NC(=O)NCC3=CC(=CC=C3)C(=O)N)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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